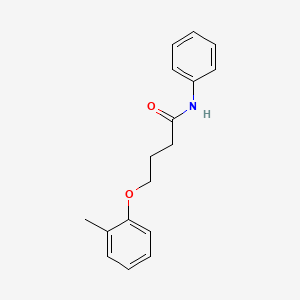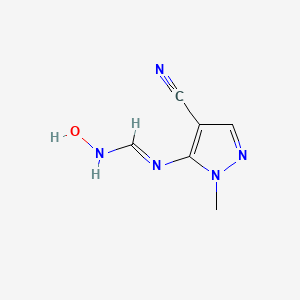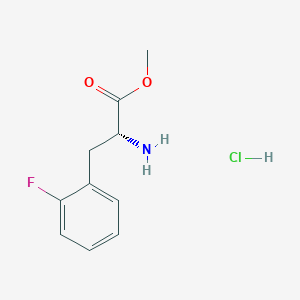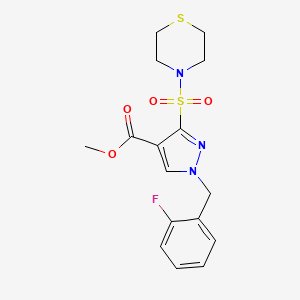
4-(2-methylphenoxy)-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylphenoxy)-N-phenylbutanamide is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a phenoxy group attached to a butanamide backbone
Mécanisme D'action
Target of Action
It is structurally similar to phenoxy herbicides like mcpa , which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Auxins are crucial for plant growth and development .
Mode of Action
Phenoxy herbicides, including MCPA, act by mimicking the auxin growth hormone . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This suggests that 4-(2-methylphenoxy)-N-phenylbutanamide may interact with its targets in a similar way, leading to uncontrolled growth and eventual plant death.
Biochemical Pathways
Based on its structural similarity to mcpa, it can be inferred that it affects the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventual plant death .
Result of Action
Based on its structural similarity to mcpa, it can be inferred that it induces rapid, uncontrolled growth in broad-leaf plants, leading to their eventual death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenoxy)-N-phenylbutanamide typically involves the reaction of 2-methylphenol with butanoyl chloride in the presence of a base such as pyridine to form the intermediate 4-(2-methylphenoxy)butanoyl chloride. This intermediate is then reacted with aniline to yield the final product, this compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-methylphenoxy)-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(2-methylphenoxy)-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-methylphenoxy)acetic acid
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid
Uniqueness
4-(2-methylphenoxy)-N-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has a butanamide backbone, which influences its reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
4-(2-methylphenoxy)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-14-8-5-6-11-16(14)20-13-7-12-17(19)18-15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUVJVSYEMMVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)


![4-fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B3015308.png)
![2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide](/img/structure/B3015309.png)
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/new.no-structure.jpg)



![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)
![4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide](/img/structure/B3015319.png)

![5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3015324.png)
![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)
